molecular formula C14H23N3O3 B7439147 N-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-1-ethoxypiperidin-4-amine

N-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-1-ethoxypiperidin-4-amine

Cat. No. B7439147
M. Wt: 281.35 g/mol
InChI Key: XJGMPAPSLDTACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-1-ethoxypiperidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine and has a unique structure that offers several advantages over other compounds.

Mechanism of Action

The exact mechanism of action of N-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-1-ethoxypiperidin-4-amine is not fully understood. However, it is believed that this compound works by binding to specific receptors in cells and triggering a series of biochemical reactions that lead to the desired effect.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-1-ethoxypiperidin-4-amine offers several advantages for lab experiments. It is a highly specific compound that can target specific cells and molecules. It is also relatively easy to synthesize and can be modified to suit specific experimental needs. However, this compound also has some limitations. It can be toxic in high doses and may not be suitable for use in certain experimental models.

Future Directions

There are several future directions for research on N-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-1-ethoxypiperidin-4-amine. One potential direction is the development of new drug delivery systems using this compound. Another potential direction is the use of this compound as a molecular sensor for detecting specific molecules in biological samples. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-1-ethoxypiperidin-4-amine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of piperidine with 3-chloro-4-(2-ethoxyethyl)-7-hydroxycoumarin in the presence of a base. The resulting compound is then treated with oxalyl chloride to obtain the final product.

Scientific Research Applications

N-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-1-ethoxypiperidin-4-amine has several potential applications in scientific research. This compound has been studied extensively for its potential use as a drug delivery system due to its ability to penetrate cell membranes and target specific cells. It has also been studied for its potential use as a fluorescent probe in bioimaging and as a molecular sensor for detecting specific molecules in biological samples.

properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-1-ethoxypiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-2-19-17-6-3-11(4-7-17)15-9-13-12-10-18-8-5-14(12)20-16-13/h11,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGMPAPSLDTACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1CCC(CC1)NCC2=NOC3=C2COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.